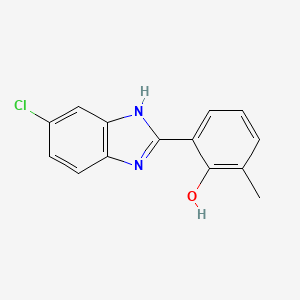

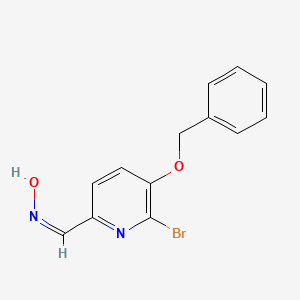

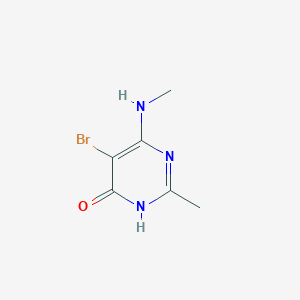

(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime

Overview

Description

Synthesis Analysis

Oximes can be synthesized through the condensation or oxidation of aldehydes or ketones . A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes .

Molecular Structure Analysis

The E/Z configuration of oximes can be determined through quantum mechanics NMR calculations . Different methods have been developed, each with its own scope and limitations .

Chemical Reactions Analysis

Oximes undergo various chemical reactions. For instance, in the presence of zinc oxide, Beckmann rearrangement of several ketones and aldehydes can be performed . A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes .

Physical And Chemical Properties Analysis

Oximes and related derivatives featuring a C=N double bond are important in many areas of chemistry . Different methods for the determination of the E/Z configuration have been developed, each with its own scope and limitations .

Scientific Research Applications

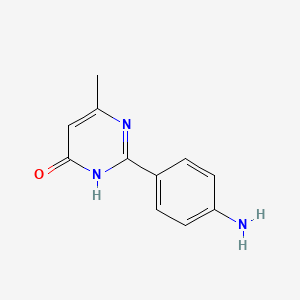

Synthesis of Biologically Active Compounds : The compound is a potential building block for synthesizing biologically relevant targets. It has been evaluated for its viability as a partner in cross-coupling reactions like Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions. This suggests its application in developing various biologically active compounds or agrochemical products (Verdelet et al., 2011).

Stereocontrol in Chemical Reactions : The compound demonstrates significant stereocontrol in reactions. For instance, treatment with low valent bismuth species leads to useful levels of 1,5-stereocontrol. Such properties are essential in synthesizing aliphatic compounds with specific molecular orientations (Donnelly et al., 2004).

Catalysis and Chemical Transformations : It plays a role in copper-catalyzed cyclization reactions. The research shows its application in the Z-selective synthesis of o-bromo acetophenone oximes and the production of 3-methyl-1,2-benzisoxazoles (Udd et al., 2010).

Analytical Chemistry Applications : Its derivatives have been used in UV-spectroscopic studies to determine the configuration of stereoisomeric carbaldehyde oximes, showcasing its utility in analytical chemistry (Schnekenburger, 1973).

Oxidation Catalysts : It has been studied as a catalyst for the selective oxidation of benzyl alcohols. The macrocyclic Zn(II) complex derived from a related compound showed high conversion and selectivity in oxidation reactions (Wang et al., 2021).

Oxime Oxidation Studies : Studies on the efficient aerobic oxidation of oximes to carbonyl compounds catalyzed by metalloporphyrins in the presence of benzaldehyde have been reported. This highlights its role in the synthesis of various carbonyl compounds (Zhou et al., 2010).

Mechanism of Action

Future Directions

Oximes are useful scaffolds in many organic chemistry transformations . The introduction of an oxime group into indirubin (INR) derivatives enhances its photostability . This suggests that introducing an oxime group to other compounds could also enhance their properties, opening up new possibilities for future research.

properties

IUPAC Name |

(NZ)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-13-12(7-6-11(16-13)8-15-17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYXJLWMHLTXTB-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)/C=N\O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

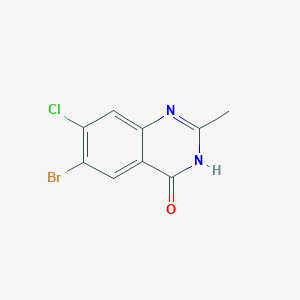

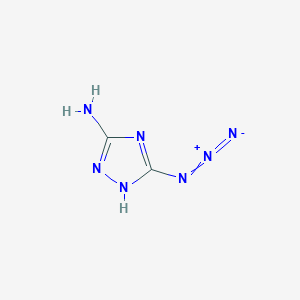

![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)

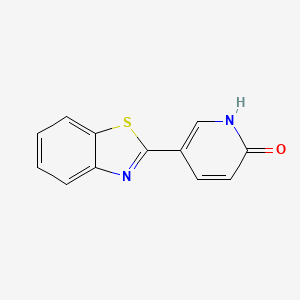

![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)

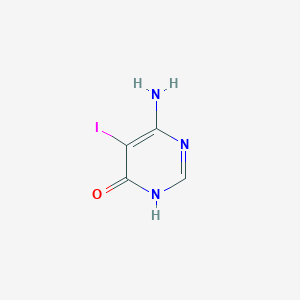

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)